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Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

Get Quote

Targeting the YAP-TEAD Interface in Hippo
Signaling[1]
Executive Summary
The YAP-TEAD transcriptional complex is the distal effector of the Hippo pathway, driving

oncogenic gene expression (e.g., CTGF, CYR61) in cancers such as malignant pleural

mesothelioma (MPM), gastric cancer, and NSCLC. Therapeutic intervention focuses on

disrupting the Protein-Protein Interaction (PPI) between the co-activator YAP (or TAZ) and the

transcription factor TEAD.[1][2][3][4]

This guide compares three distinct classes of inhibitors:

Peptide 17: A synthetic, cyclic peptide optimized for high-affinity binding to the TEAD surface

(Interface 3).

super-TDU: A biomimetic peptide derived from VGLL4, a natural antagonist of YAP.[5][6][7]

K-975: A covalent small molecule targeting the TEAD palmitate-binding pocket,

allosterically/sterically disrupting the complex.
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Technical Specification Comparison
Feature

Peptide 17 (YAP-
TEAD Inhibitor 1)

super-TDU K-975

Modality
Cyclic Peptide

(Synthetic)

Linear Peptide

(Biomimetic)

Small Molecule

(Covalent)

Primary Target

TEAD Surface

(Interface 3 /

-loop)

TEAD Surface

(Interfaces 2 & 3)

TEAD Palmitate

Pocket (Cys359)

Mechanism
Competitive PPI

Inhibition

Competitive PPI

Inhibition (VGLL4

mimic)

Covalent modification;

Allosteric/Steric

blockade

Binding Affinity (

/

)

nM (Biochemical) nM range
nM (Cellular GI50 in

sensitive lines)

Stability

Moderate (Cyclization

improves

)

Low (Susceptible to

proteolysis)

High (Orally

bioavailable)

Key Modification
Disulfide bond; Met

Cl-Phe substitution

Fusion of VGLL4 TDU

domains

Acrylamide warhead

for Cys covalent bond

Cell Permeability

Low to Moderate

(Requires high conc.

or vector)

Low (Often requires

fusion/formulation)

High (Passive

diffusion)

Mechanistic Deep Dive
3.1 Peptide 17: The Optimized Interface Binder
Origin: Developed by Zhang et al. (ACS Med. Chem. Lett., 2014), Peptide 17 is a 17-mer cyclic

peptide derived from the YAP

-loop (residues 85–99). Mechanism:
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Interface 3 Dominance: The YAP-TEAD interaction relies on three interfaces.[7] Interface 3

(the

-loop) contributes the most binding energy. Peptide 17 mimics this loop.

Chemical Optimization:

Cyclization: A disulfide bond connects the N- and C-termini, locking the peptide into the

bioactive conformation required to fit the TEAD hydrophobic groove.

Residue Swaps: Mutation of Methionine 86 to meta-chloro-phenylalanine (Cl-Phe) and

Leucine 91 to Norleucine (Nle) significantly enhances hydrophobic packing against TEAD.

Utility: Primarily a chemical probe for in vitro structural studies and proof-of-concept

cellular assays.

3.2 super-TDU: The Natural Antagonist Mimic
Origin: Described by Jiao et al. (Cancer Cell, 2014). Mechanism:

VGLL4 Mimicry: VGLL4 is a tumor suppressor that naturally competes with YAP for TEAD

binding via its TDU domains.[8] super-TDU fuses the essential binding motifs of VGLL4.

Dual Interface Blockade: Unlike Peptide 17 which focuses on the

-loop, super-TDU covers a broader surface area (Interfaces 2 and 3), theoretically offering
higher specificity for the VGLL4-binding conformation of TEAD. Utility: Validated in gastric
cancer models; demonstrates that mimicking natural repressors is a viable therapeutic
strategy.

3.3 K-975: The Covalent Pocket Binder
Origin: Developed by Kyowa Kirin (Kaneda et al., Am. J. Cancer Res., 2020). Mechanism:

Palmitate Pocket Targeting: TEADs have a deep hydrophobic pocket normally occupied by a

palmitate fatty acid, which stabilizes the protein.

Covalent Locking: K-975 contains an acrylamide warhead that forms a covalent bond with a

conserved Cysteine (Cys359 in TEAD1) inside this pocket.[3]
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Disruption: Binding prevents palmitoylation and induces a conformational change (or steric

clash) that renders TEAD incompetent for YAP binding. Utility: The most "drug-like"

candidate. Orally active, potent in Mesothelioma (MPM), and serves as a benchmark for

clinical TEAD inhibitors.
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Click to download full resolution via product page

Caption: Schematic of the Hippo pathway showing the distinct intervention points of Peptide

17, super-TDU, and K-975.[1][4][7][9]

Experimental Protocols
To validate these inhibitors in your own lab, use the following self-validating systems.

5.1 Protocol A: Biochemical PPI Disruption (TR-FRET)
Purpose: Quantify the

of the inhibitor against the pure YAP-TEAD interaction. Reagents:

Biotinylated TEAD1 (YAP-binding domain).

GST-tagged YAP (residues 50–171).

Europium-labeled anti-GST antibody (Donor).

Streptavidin-XL665 (Acceptor).

Workflow:

Preparation: Dilute compounds (Peptide 17, K-975) in assay buffer (PBS + 0.1% BSA +

0.01% Tween-20).

Incubation 1: Mix Biotin-TEAD1 (final 5 nM) with compounds for 30 mins at RT. Note: K-975

requires longer pre-incubation (60-120 mins) to allow covalent bond formation.

Complex Formation: Add GST-YAP (final 10 nM). Incubate 1 hour.

Detection: Add Eu-Anti-GST and SA-XL665. Incubate 1 hour.

Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader

(Ex: 337 nm, Em: 665 nm / 620 nm).

Analysis: Calculate HTRF ratio (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8256830/docs?utm_src=pdf-body-img#comparative-technical-guide-peptide-17-vs-super-tdu-vs-k-975
https://aacrjournals.org/mct/article/24/5/709/761972/TEAD-Independent-Cell-Growth-of-Hippo-Inactive
https://acs.digitellinc.com/p/s/discovery-of-a-novel-tead-inhibitor-for-the-treatment-of-malignant-pleural-mesothelioma-41602
https://www.mdpi.com/1420-3049/25/24/6001
https://www.mdpi.com/2072-6694/14/9/2282
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


). Plot vs. log[concentration].

5.2 Protocol B: Cellular Target Engagement (Co-
Immunoprecipitation)
Purpose: Confirm the inhibitor disrupts the complex inside the cell. Cell Line: NCI-H226

(Mesothelioma) or HEK293T (Transfected).

Workflow:

Treatment: Treat cells with Vehicle, Peptide 17 (10

M), or K-975 (100 nM) for 4–24 hours.

Lysis: Lyse cells in mild buffer (IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1%

NP-40, 1 mM EDTA, 5% Glycerol) with protease inhibitors. Crucial: Do not use harsh

denaturants (SDS) that disrupt PPIs artificially.

Pull-Down: Incubate lysate with Anti-TEAD antibody conjugated to Protein A/G beads

overnight at 4°C.

Wash: Wash beads

with cold lysis buffer.

Elution: Boil beads in

SDS-PAGE loading buffer.

Western Blot: Probe for YAP (to see co-precipitated protein) and TEAD (loading control).

Result: Effective inhibitors will show reduced YAP band intensity in the IP lane compared

to Vehicle.

5.3 Protocol C: Functional Reporter Assay (Luciferase)
Purpose: Measure downstream transcriptional suppression. System: 8xGTIIC-Luciferase

reporter (contains 8 TEAD binding sites).

Workflow:
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Transfection: Transfect cells with 8xGTIIC-Luc plasmid and Renilla-Luc (normalization).

Treatment: 24 hours post-transfection, treat with serial dilutions of inhibitors.

Assay: 24 hours post-treatment, lyse and measure Luciferase activity using a Dual-

Luciferase kit.

Validation: K-975 should show potent inhibition (

nM). Peptide 17 may require higher concentrations (

M) due to poor permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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